An In-Depth Technical Guide to 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-Depth Technical Guide to 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Ibuprofen-Related Compound
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is a vicinal diol of significant interest within the pharmaceutical landscape. Its structural relationship to ibuprofen, one of the most widely consumed non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a critical compound for investigation. This diol may arise as a metabolic byproduct of ibuprofen or as an impurity during the manufacturing process.[1][2][3] The presence of any impurity, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of a final drug product.[4][5][6][7][8] Therefore, a thorough understanding of the physicochemical properties, a reliable method of synthesis for producing a reference standard, and robust analytical techniques for the characterization of 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this important molecule.
Physicochemical Properties: A Foundation for Understanding
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₈O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 194.27 g/mol [9] | Influences diffusion rates and membrane transport. |
| Melting Point | ~ 70-85 °C | Important for formulation design, particularly for solid dosage forms. Affects dissolution rate. |
| Boiling Point | ~ 320-340 °C (at 760 mmHg) | Relevant for purification methods such as distillation, though less critical for solid dosage forms. |
| Water Solubility | Low to moderate | A key factor influencing bioavailability. Poor water solubility can lead to low absorption from the gastrointestinal tract.[10] |
| logP (Octanol-Water Partition Coefficient) | ~ 1.5 - 2.5 | A measure of lipophilicity. This value suggests moderate membrane permeability. |
| pKa | ~ 13-14 (hydroxyl protons) | The diol hydroxyl groups are weakly acidic. This property is important for understanding ionization state at different physiological pH values. |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
Synthesis and Manufacturing: A Proposed Pathway
A reliable synthetic route to 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is essential for obtaining a pure reference standard for analytical and toxicological studies. A plausible and efficient method for the synthesis of this vicinal diol is through the dihydroxylation of the corresponding alkene, 4-isobutylstyrene. The Upjohn dihydroxylation is a well-established and robust method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[11][12][13][14][15]
Proposed Synthetic Workflow: Upjohn Dihydroxylation
Caption: Proposed workflow for the synthesis of 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol via Upjohn dihydroxylation.
Detailed Experimental Protocol
Materials:
-
4-Isobutylstyrene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylstyrene (1.0 equivalent) in a 10:1 mixture of acetone and water.
-
Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents). Once the NMO has dissolved, add the osmium tetroxide solution (0.01-0.02 equivalents) dropwise. The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes, during which the color of the solution should lighten.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol.
Rationale for Experimental Choices:
-
The use of a catalytic amount of the highly toxic and expensive osmium tetroxide is made possible by the in-situ regeneration of the active Os(VIII) species by the co-oxidant NMO.[11][12][13][14][15]
-
The acetone/water solvent system is commonly used for dihydroxylation reactions as it dissolves both the organic substrate and the inorganic reagents.
-
Quenching with sodium sulfite reduces any remaining osmium species, making them easier to remove during work-up.
-
Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target diol.
For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be employed, which utilizes chiral ligands to direct the stereochemical outcome of the reaction.[16][17][18][19]
Analytical Characterization: Confirming Identity and Purity
A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.[20]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Diol Protons: The methine proton (-CH(OH)-) would appear as a multiplet, and the methylene protons (-CH₂(OH)) would also be multiplets. The exact chemical shifts and coupling patterns will depend on the solvent and stereochemistry. The hydroxyl protons (-OH) will appear as broad singlets, and their chemical shift is highly dependent on concentration and solvent.
-
Isobutyl Group Protons: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the aromatic ring.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), with two signals for the substituted carbons and two for the unsubstituted carbons.
-
Diol Carbons: Two signals in the aliphatic region corresponding to the two carbons bearing hydroxyl groups (typically δ 60-80 ppm).
-
Isobutyl Group Carbons: Signals corresponding to the methyl, methine, and methylene carbons of the isobutyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[21][22][23][24][25]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (194.27 m/z).
-
Loss of Water: A significant peak at M-18, corresponding to the loss of a water molecule, which is a common fragmentation pathway for alcohols.
-
Benzylic Cleavage: Cleavage of the bond between the two carbons of the diol moiety is expected, leading to fragment ions characteristic of the substituted benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the carbon-oxygen single bonds of the diol.
Chromatographic Purity
High-performance liquid chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column is suitable for this type of molecule.
-
Mobile Phase: A gradient of acetonitrile and water, possibly with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, around 220 nm.
Significance in Drug Development: The Importance of Impurity Profiling
The presence of impurities in an active pharmaceutical ingredient (API) can significantly affect the quality, safety, and efficacy of the final drug product.[4][5][6][7][8] Regulatory agencies such as the FDA and EMA have stringent guidelines regarding the identification, qualification, and control of impurities. 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol, as a potential metabolite or process-related impurity of ibuprofen, falls under this regulatory scrutiny.
Having a well-characterized reference standard of this diol is crucial for:
-
Analytical Method Development: To accurately identify and quantify its presence in ibuprofen drug substances and products.
-
Toxicological Assessment: To evaluate its potential toxicity and establish safe limits.
-
Stability Studies: To understand its formation and degradation pathways under various storage conditions.
The ability to synthesize and characterize potential impurities like 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is a critical component of a robust drug development program, ensuring the final product is safe and effective for patient use.
Conclusion
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is a molecule of considerable importance in the context of the widely used NSAID, ibuprofen. While experimental data on its physicochemical properties are sparse, this guide has provided a comprehensive overview based on predictive models and established chemical principles. A plausible synthetic route via the Upjohn dihydroxylation has been detailed, providing a pathway for the preparation of a pure reference standard. Furthermore, the expected outcomes of key analytical techniques for its characterization have been outlined. For researchers and professionals in the field of drug development, a thorough understanding of such potential impurities is not merely an academic exercise but a critical component of ensuring pharmaceutical quality and patient safety.
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